3α-羟基丹参酮IIA

描述

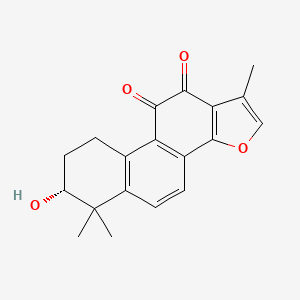

3alpha-Hydroxytanshinone IIA is a type of diterpenoid, a class of chemical compounds composed of two terpene units with the molecular formula C19H18O4 . It is a red powder in appearance and is found in the roots of Salvia miltiorrhiza Bge .

Molecular Structure Analysis

The molecular structure of 3alpha-Hydroxytanshinone IIA includes 44 bonds in total: 26 non-H bonds, 13 multiple bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .Physical And Chemical Properties Analysis

3alpha-Hydroxytanshinone IIA has a molecular weight of 310.344 and a density of 1.3±0.1 g/cm3 . It has a boiling point of 529.3±50.0 °C at 760 mmHg . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

抗癌作用

丹参酮IIA(Tan IIA)已被报道对几种人类肿瘤细胞系具有广泛的抗肿瘤作用 . 关于Tan IIA在癌症中的作用机制的研究相对分散,但近年来取得了进展 . 研究发现Tan IIA治疗可以抑制膀胱癌细胞和人胃癌细胞中STAT3的激活 .

心血管应用

Tan IIA目前在中国和其他邻国用于治疗心血管系统疾病患者 . 研究表明,它对心绞痛和心肌梗死具有保护作用 .

糖尿病管理

Tan IIA也用于糖尿病的管理 . 其确切机制仍在研究中。

中风治疗

Tan IIA已被用于治疗中风,这是一种以突然意识丧失为特征的疾病,通常与身体机能丧失有关,这是由于血管破裂或阻塞(如血栓)引起的 .

关节炎管理

Tan IIA用于关节炎的管理,关节炎是一种引起关节炎症和疼痛的疾病 .

败血症治疗

Tan IIA已被用于治疗败血症,败血症是一种由身体对感染的反应引起的危及生命的疾病 .

神经保护作用

Tan IIA具有多种生物活性,例如神经保护作用 . 研究表明,它在阿尔茨海默病等疾病中具有潜在益处 .

抗炎和抗氧化特性

作用机制

3alpha-Hydroxytanshinone IIA, also known as (7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho1,2-gbenzofuran-10,11-dione, is a bioactive compound with significant pharmacological effects. This article will explore its mechanism of action, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

3alpha-Hydroxytanshinone IIA has been shown to modulate multiple targets, including Nrf2, AMPK, GSK-3β, EGFR, CD36, HO-1, NOX4, Beclin-1, TLR4, TNF-α, STAT3, Caspase-3, and bcl-2 proteins . These targets play crucial roles in various cellular processes, including cell growth, proliferation, apoptosis, autophagy, and inflammation .

Mode of Action

The compound interacts with its targets, leading to changes in their activity or function. For instance, it has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induce apoptosis and autophagy . It achieves these effects by modulating the activity of its targets and disrupting the signaling pathways they are involved in .

Biochemical Pathways

3alpha-Hydroxytanshinone IIA affects multiple signaling pathways, including PI3K/Akt, JAK/STAT, IGF-1R, Bcl-2–Caspase pathways, NF-κB, SIRT1/PGC1α, MAPK, SREBP-2/Pcsk9, Wnt, PI3K/Akt/mTOR pathways, TGF-β/Smad, and Hippo/YAP pathways . These pathways are involved in various cellular processes, and their disruption can lead to changes in cell behavior and function .

Pharmacokinetics

The main metabolic pathway of Tanshinone IIA, the parent compound of 3alpha-Hydroxytanshinone IIA, is hydroxylation, which is responsible for CYP2A6 in liver microsomes . Dehydrogenation is a secondary pathway . These metabolic pathways can affect the bioavailability of the compound and its ability to reach its targets.

Result of Action

The molecular and cellular effects of 3alpha-Hydroxytanshinone IIA’s action include the inhibition of tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as the induction of apoptosis and autophagy . These effects can lead to the suppression of tumor development and progression .

未来方向

属性

IUPAC Name |

(7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-9-8-23-18-11-4-6-12-10(5-7-13(20)19(12,2)3)15(11)17(22)16(21)14(9)18/h4,6,8,13,20H,5,7H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDUBPDLRWKSBQ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H](C4(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

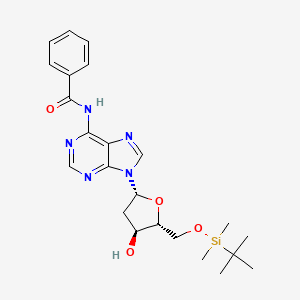

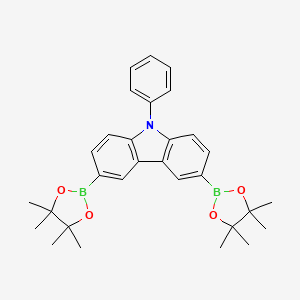

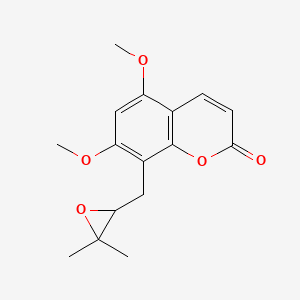

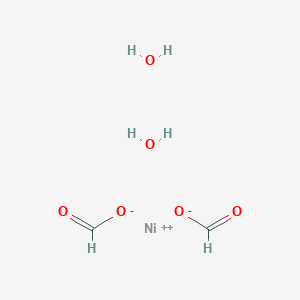

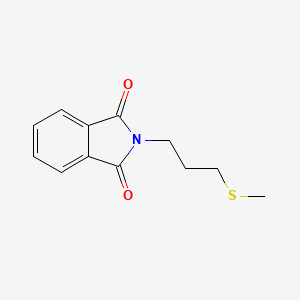

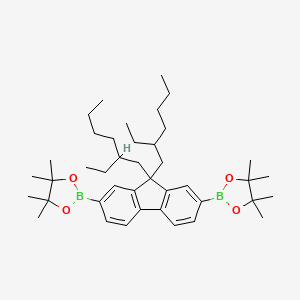

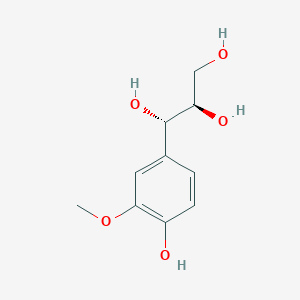

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octyl-1h-indol-3-yl)furo[3,4-b]pyridin-5(7h)-one](/img/structure/B1631751.png)